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Compound of Interest

Compound Name: axl protein

Cat. No.: B1174579

AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (TYRO3, AXL, MERTK)
subfamily.[1][2][3][4] Initially identified for its role in cancer, AXL has emerged as a pivotal
regulator of the innate immune response.[2][3] It is expressed on various innate immune cells,
including macrophages, dendritic cells (DCs), and Natural Killer (NK) cells, where it plays a
crucial role in maintaining immune homeostasis, dampening inflammation, and facilitating the
clearance of apoptotic cells.[2][3][5][6] The primary ligand for AXL is the vitamin K-dependent
protein, Growth Arrest-Specific 6 (Gas6), which bridges the AXL receptor to phosphatidylserine
(PtdSer) exposed on the surface of apoptotic cells.[2][4][7]

This technical guide provides a comprehensive overview of the mechanisms through which
AXL signaling regulates innate immunity, details key experimental methodologies used to study
its function, presents quantitative data from seminal studies, and explores its potential as a
therapeutic target for a range of diseases.

The AXL Signaling Axis: Receptor and Ligand

The functional core of the AXL signaling axis consists of the AXL receptor and its high-affinity
ligand, Gas6.[2]

o AXL Receptor: A transmembrane protein with an extracellular domain for ligand binding and
an intracellular tyrosine kinase domain that initiates downstream signaling cascades upon
activation.[3]
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e Gasb6 Ligand: A secreted protein that binds to phosphatidylserine on apoptotic cells and
subsequently engages the AXL receptor on phagocytes, acting as a molecular bridge to
facilitate efferocytosis (the clearance of apoptotic cells).[2][4]

Activation of AXL by Gas6 leads to receptor dimerization and autophosphorylation of its
intracellular kinase domain. This triggers the recruitment of adaptor proteins and the initiation of
multiple downstream pathways, including the PI3K-AKT, RAS-RAF-MEK-ERK, and JAK/STAT
pathways, which collectively regulate cell survival, proliferation, migration, and inflammatory
responses.[7][8][9]

AXL's Role in Key Innate Immune Cells

AXL signaling exerts distinct regulatory functions depending on the innate immune cell type.

Macrophages

In macrophages, AXL is a central player in efferocytosis and the resolution of inflammation.[10]
Engagement of the Gas6/AXL pathway promotes the engulfment of apoptotic cells, a critical
process for preventing secondary necrosis and the release of pro-inflammatory cellular
contents.[11][12] This process skews macrophages towards an anti-inflammatory, M2-like
phenotype, characterized by the secretion of cytokines like IL-10 and TGF-3.[12] AXL signaling
in macrophages also directly suppresses pro-inflammatory responses by inhibiting Toll-like
receptor (TLR) signaling.[10]

Dendritic Cells (DCs)

In dendritic cells, AXL functions as a key negative regulator of immune activation.[3][13] TLR
activation and Type | Interferons (IFNs) strongly upregulate AXL expression in DCs.[6][8]
Activated AXL then initiates a negative feedback loop that suppresses further TLR and IFN
signaling, primarily through the induction of Suppressor of Cytokine Signaling (SOCS) proteins,
SOCS1 and SOCS3.[8][13][14][15] This mechanism prevents excessive inflammation and is
crucial for maintaining immune homeostasis.[13][16] However, this can be a double-edged
sword; while it prevents autoimmunity, it can also be exploited by pathogens to dampen
antiviral immunity.[14][17]

Natural Killer (NK) Cells
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AXL signaling is important for the development, maturation, and function of NK cells.[3][6][18]
Studies have shown that AXL signaling promotes the expression of NK cell-specific receptors
and enhances their cytolytic activity against target cells.[18][19] In AXL knockout mice, the
population of mature NK cells is significantly reduced.[18][19]

Core Regulatory Pathways Modulated by AXL

AXL signaling integrates into several core innate immune pathways to exert its regulatory
effects.

Negative Regulation of Toll-Like Receptor (TLR)
Signaling

TLRs are critical for recognizing pathogen-associated molecular patterns (PAMPs) and
initiating an inflammatory response. AXL signaling provides a crucial brake on this system to
prevent uncontrolled inflammation.[13][20] Upon TLR activation (e.g., by LPS), pro-
inflammatory signaling cascades are initiated. Concurrently, TLR signaling upregulates AXL
expression.[16] The Gas6/AXL axis then activates a pathway that induces the expression of
SOCS1 and SOCS3, which in turn inhibit key components of the TLR signaling pathway,
effectively dampening the production of pro-inflammatory cytokines like TNF-a, IL-6, and IL-1[3.
[13][15][20][21]
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AXL-Mediated Negative Feedback on TLR Signaling
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AXL negative feedback loop on TLR signaling.

Regulation of Type I Interferon (IFN) Response

The relationship between AXL and the Type | IFN pathway is complex and context-dependent.
Type | IFNs are critical for antiviral immunity but can also have immunosuppressive effects if
dysregulated.[14][22]

e IFN-induced AXL Upregulation: Type | IFN signaling upregulates the expression of AXL,
which is an IFN-stimulated gene (ISG).[8][14]

o AXL-mediated IFN Suppression: AXL then co-opts the IFN receptor (IFNAR) and STAT1
signaling components to induce SOCS1 and SOCS3.[13][14][15]

» Negative Feedback: SOCS1/3 then inhibit the IFN pathway, creating a negative feedback
loop that tightly controls the duration and intensity of the IFN response.[14][23]

While this feedback is homeostatic, some viruses exploit it. By promoting AXL signaling, they
can prematurely shut down the host's antiviral IFN response.[17][23] Conversely, in Axl-/- mice,
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an unrestrained Type | IFN response can lead to impaired DC maturation and defective T cell
priming, increasing susceptibility to certain viral infections like influenza.[22]

AXL Regulation of Type | IFN Signaling
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AXL's negative feedback control of IFN signaling.

AXL-Mediated Efferocytosis
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Efferocytosis is a fundamental process for tissue homeostasis and the resolution of
inflammation, and AXL is a key receptor mediating this function, particularly in macrophages
and DCs.[3][24][25] The process prevents the accumulation of dead cells and suppresses
autoimmune responses.

Workflow:

o Apoptotic Cell Recognition: Apoptotic cells expose phosphatidylserine (PtdSer) on their outer
membrane.

e Bridging by Gas6: The ligand Gas6 binds to the exposed PtdSer.

o AXL Engagement: The Gas6-PtdSer complex then binds to and activates the AXL receptor
on a phagocyte (e.g., a macrophage).

e Phagocytosis and Anti-inflammatory Signaling: This engagement triggers cytoskeletal
rearrangement for engulfment and initiates intracellular signaling that promotes the
production of anti-inflammatory mediators while suppressing pro-inflammatory ones.[5][23]
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AXL-Mediated Efferocytosis Workflow
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Workflow of apoptotic cell clearance via Gas6/AXL.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on AXL's role in innate
immunity.
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Table 1: AXL's Role in Macrophage Phagocytosis of Apoptotic Cells

Genetic Reduction in
Cell Type . Reference
Background Phagocytosis
Macrophages AxI-I- | Tyro3-I- ~50% [24],[25],[26]
Macrophages Mertk-/- Nearly abolished [24],[25],[26]

| Dendritic Cells | AxI-/- / Tyro3-/- | Primary receptors for clearance |[24],[25],[26] |

Table 2: Impact of AXL Signaling on Cytokine Production | Condition | Cell/Model | Effect |
Cytokine Change | Reference | | :--- | :--- | :--- | :--- | | AxI-/- BMDCs | Influenza A Virus Infection
| Enhanced Type | IFN response | Increased IFN-f3 |[14],[22] | | AxI-/- Mice | Influenza A Virus
Infection | Impaired DC maturation | Reduced IL-1 |[22] | | Gas6 Treatment | Ischemia-
Reperfusion Lung Injury | Suppressed inflammation | Decreased CINC-1, IL-1(3, IL-6, TNF-a |
[27] | | AXL Overexpression | Rheumatoid Arthritis Model | Alleviated inflammation | Decreased
IL-6, TNF-a, NO |[28] | | AXL Inhibition | RSV-infected cells/mice | Enhanced antiviral response |
Increased IFN-3 |[21] |

Table 3: Pharmacological Inhibition of AXL

Inhibitor Model Effect ICs0/lEC5s0 Reference
BGB324 Intestinal Abrogated

. . . . 14 nmol/L [29]
(R428) Fibrosis Model fibrogenesis

Monocytes from
) i Restored TNF-a 1 uM (used
BGB324 (R428) Cirrhosis ] ] [30]
) production concentration)
Patients

| BMS-777607 | RSV Infection Model | Reduced viral infection | N/A |[21] |

Key Experimental Protocols

Understanding the function of AXL has been enabled by several key experimental models and
techniques.
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In Vivo Mouse Models

o Model: AXL Knockout (AxI-/-) Mice. These mice are viable but may exhibit autoimmune
phenotypes when combined with mutations in other TAM receptors.[31][32] They are crucial
for studying the in vivo role of AXL in immunity, autoimmunity, and response to infection.[31]
[32]

e Protocol Outline (Viral Infection Study):

[¢]

Infection:AxI-/- and wild-type (WT) control mice are infected intranasally with a virus (e.g.,
Influenza A or RSV).[22]

o Monitoring: Mice are monitored for weight loss and survival over a period of 7-14 days.[22]

o Viral Titer: At specific time points, bronchoalveolar lavage (BAL) fluid is collected to
guantify viral loads via plaque assay or qPCR.[22]

o Immune Cell Analysis: Lungs and draining lymph nodes are harvested. Immune cell
populations (DCs, T cells) are analyzed by flow cytometry for maturation markers (MHC-I,
MHC-I11) and activation (IFN-y production).[22]

o Cytokine Measurement: Cytokine levels (IFN-(3, IL-1) in BAL fluid or tissue homogenates
are measured by ELISA or Luminex assay.[22]
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Experimental Workflow for In Vivo AXL Viral Study
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Workflow for in vivo AXL knockout mouse studies.

In Vitro Cell-Based Assays

* Model: Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (BMDCs) from AxI-/-
and WT mice.

+ Protocol Outline (Efferocytosis Assay):
o Cell Culture: Culture BMDMs from both Axl-/- and WT mice.

o Apoptotic Cell Preparation: Induce apoptosis in a target cell line (e.g., thymocytes) using
dexamethasone or UV irradiation. Label apoptotic cells with a fluorescent dye (e.g.,
pHrodo).

o Co-culture: Add the labeled apoptotic cells to the BMDM cultures.
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o Phagocytosis Measurement: After a defined incubation period (e.g., 90 minutes), wash
away non-engulfed cells. Quantify phagocytosis using fluorescence microscopy or flow
cytometry to measure the percentage of macrophages that have engulfed apoptotic cells.

e Protocol Outline (TLR Stimulation Assay):

Cell Culture: Culture BMDCs from AxI-/- and WT mice.

[¢]

o Stimulation: Treat cells with a TLR agonist like LPS (for TLR4).

o Pharmacological Inhibition (Optional): In parallel experiments with WT cells, pre-treat with
an AXL inhibitor (e.g., BGB324) before adding LPS.

o Analysis: After 6-24 hours, collect the supernatant to measure cytokine (TNF-a, IL-6)
levels by ELISA. Collect cell lysates for Western blot analysis of signaling proteins (e.g., p-
NF-kB) or gPCR for gene expression (e.g., Socsl, Socs3).

Western Blotting for Signaling Pathway Analysis

o Purpose: To detect the activation (phosphorylation) and expression of AXL and downstream
signaling proteins.

e Protocol Outline:

o Sample Preparation: Lyse cells (e.g., macrophages treated with Gas6) to extract total
protein.

o Electrophoresis: Separate proteins by size using SDS-PAGE.
o Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
o Blocking: Block the membrane to prevent non-specific antibody binding.

o Antibody Incubation: Incubate with primary antibodies specific for the target proteins (e.g.,
anti-phospho-AXL, anti-total-AXL, anti-phospho-STAT1).

o Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and
add a chemiluminescent substrate to visualize the protein bands.
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AXL as a Therapeutic Target

Given its central role in regulating immunity and inflammation, AXL is an attractive therapeutic
target.[9][12][33]

« Inhibition for Cancer Therapy: In many cancers, AXL overexpression is associated with poor
prognosis, metastasis, and drug resistance.[2][9][10] AXL inhibitors (e.g.,
Bemcentinib/BGB324) are in clinical trials, often to resensitize tumors to other therapies or to
overcome immune suppression in the tumor microenvironment by blocking AXL's function in
myeloid cells.[29][33][34][35]

« Inhibition for Viral Infections: AXL has a dual role in viral infections. Some viruses use AXL
for cell entry (apoptotic mimicry).[23][31] However, inhibiting AXL can also boost the innate
anti-viral response by increasing Type | IFN production.[17][21] Therefore, AXL inhibitors are
being investigated as potential antiviral therapeutics.[21]

 Activation for Autoimmune/Inflammatory Diseases: In contrast, for conditions characterized
by excessive inflammation, such as rheumatoid arthritis, sepsis, or inflammatory bowel
disease, activating AXL signaling could be beneficial.[2][33][36][37][38] Recombinant Gas6
or AXL-agonist antibodies could potentially enhance the clearance of cellular debris and
suppress chronic inflammation.[27][28][37]

Conclusion

AXL is a sophisticated and highly integrated regulator of the innate immune system. Its
signaling pathways are essential for maintaining a delicate balance between immune activation
and suppression. Through its roles in efferocytosis, TLR signaling, and IFN modulation, AXL
prevents excessive inflammation and autoimmunity. This central function, however, can be co-
opted by pathogens and cancer cells to evade immune detection. A deep understanding of
these context-dependent functions is critical for the rational design of novel therapeutics that
either inhibit or activate the AXL pathway to treat a wide spectrum of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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